![molecular formula C16H16F3N3O B2630604 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 477713-59-0](/img/structure/B2630604.png)

5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

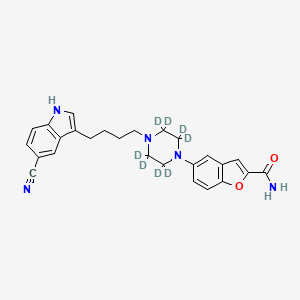

The compound “5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The pyrazole ring is substituted with various functional groups including a tert-butyl phenoxy group, a methyl group, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 5-position with a tert-butyl phenoxy group, at the 1-position with a methyl group, and at the 3-position with a trifluoromethyl group .Scientific Research Applications

Synthesis and Chemical Properties

5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential in various chemical syntheses and applications. The process of synthesizing such compounds often involves intricate chemical reactions that can lead to a variety of derivatives with significant pharmacological and chemical utility. For example, Boros, Kaldor, and Turnbull (2011) developed a practical and convergent synthesis for a related compound, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate. This synthesis included a telescoped procedure and Nenitzescu reaction, demonstrating the complex chemical pathways involved in creating such compounds (Boros, Kaldor, & Turnbull, 2011).

Reactivity and Derivative Formation

The reactivity of similar compounds under various conditions can lead to the formation of novel derivatives, which can be explored for different applications. Mironovich and Shcherbinin (2014) explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, synthesizing it from sodium azide and a related carbonitrile compound. Their research into the reactivity of this compound under different agents provided insights into potential chemical transformations and derivative formations that could be relevant for the compound (Mironovich & Shcherbinin, 2014).

Structural Analysis and Coordination Chemistry

Complexes involving similar compounds can exhibit interesting structural properties and coordination chemistry. Shibata and Mizuguchi (2010) studied a NaI complex that included a triazinide ligand with pyrazole rings, showcasing the potential for such compounds to form complex structures with metal ions. This type of research highlights the structural versatility and potential application in coordination chemistry of compounds related to this compound (Shibata & Mizuguchi, 2010).

Corrosion Inhibition

Compounds with pyrazole structures have been investigated for their corrosion inhibition properties. Yadav, Gope, Kumari, and Yadav (2016) synthesized pyranopyrazole derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in HCl solution. Their findings on the inhibition efficiency and mechanism could provide insights into the potential applications of this compound in corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).

Safety and Hazards

Future Directions

Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities and are key components of many FDA-approved drugs . Therefore, the study and development of such compounds, including “5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile”, could be a promising direction for future research in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with monoamine oxidase B (MAO B) and histamine H3 receptors, acting as an inhibitor and antagonist, respectively . These interactions are significant as they can influence the regulation of dopamine and other neurotransmitters, making the compound a potential candidate for studying neurological disorders.

Cellular Effects

The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in neurotransmitter metabolism, thereby affecting the overall cellular function . Additionally, its interaction with histamine H3 receptors can alter cell signaling pathways related to neurotransmission.

Molecular Mechanism

At the molecular level, 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of monoamine oxidase B by binding to its active site, preventing the breakdown of neurotransmitters such as dopamine . Additionally, it acts as an antagonist to histamine H3 receptors, blocking their activity and influencing neurotransmitter release. These molecular interactions highlight the compound’s potential in modulating neurological functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Its degradation products and their effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neurotransmitter levels and enzyme activity.

Dosage Effects in Animal Models

The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including alterations in behavior and cellular function. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily by liver enzymes, which modify its structure and facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for potential therapeutic use.

Transport and Distribution

The transport and distribution of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, influencing its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . This localization is influenced by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action.

Properties

IUPAC Name |

5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-15(2,3)10-5-7-11(8-6-10)23-14-12(9-20)13(16(17,18)19)21-22(14)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHHYBMDKXXTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)

![2-(1-Methylindol-3-yl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2630524.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)

![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)

![4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)

![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)

![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)

![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)

![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)